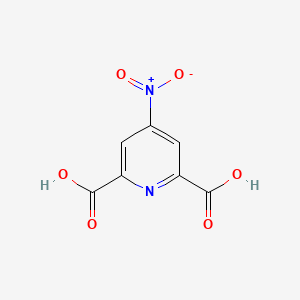

4-Nitropyridine-2,6-dicarboxylic acid

描述

Significance within Pyridine (B92270) Dicarboxylic Acid Chemistry

Pyridine dicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. Their significance stems from their versatile coordination chemistry and the biological relevance of the pyridine nucleus.

Contextualization within Pyridine-based Heterocycles

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of natural products, pharmaceuticals, and functional materials. nih.govmdpi.com The nitrogen atom imparts unique properties to the ring, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. nih.gov The introduction of carboxylic acid groups to the pyridine scaffold, as seen in pyridine dicarboxylic acids, further enhances its functionality, particularly its capacity to act as a chelating agent for metal ions. researchgate.net

Role as a Privileged Structural Motif in Chemical Design

The pyridine-2,6-dicarboxylic acid (dipicolinic acid) framework is recognized as a privileged structural motif. researchgate.net This is due to its tridentate (O,N,O) chelation capability, forming stable complexes with a wide range of metal ions. mdpi.comresearchgate.net This property is exploited in various applications, from analytical chemistry to the design of catalysts and luminescent materials. The substitution on the pyridine ring, as in 4-Nitropyridine-2,6-dicarboxylic acid, allows for the fine-tuning of the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes.

Research Trajectories for Novel Pyridine Derivatives

The development of novel pyridine derivatives is a highly active area of research. oist.jp Current trends focus on the synthesis of multifunctional molecules that can serve as building blocks for bioactive compounds, chemical probes, and advanced materials. oist.jp Researchers are exploring efficient, one-pot synthetic methods to create libraries of substituted pyridine derivatives with diverse functionalities. oist.jp These efforts aim to produce compounds with tailored properties for specific applications in drug discovery and materials science. oist.jp

Overview of this compound as a Target Compound

This compound, also known as 4-nitrodipicolinic acid, is a derivative of dipicolinic acid featuring a nitro group at the 4-position of the pyridine ring. chemicalbook.commatrix-fine-chemicals.com This substitution is expected to significantly influence its chemical properties, particularly its acidity and coordination behavior, making it an interesting target for synthetic and coordination chemists.

While extensive research on this compound is not widely documented in publicly available literature, its structural features suggest potential applications as a versatile ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group is anticipated to increase the acidity of the carboxylic acid protons and modify the electron density of the pyridine ring, thereby altering its reactivity and interaction with metal centers.

Below are some of the known properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H4N2O6 | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Weight | 212.12 g/mol | chemicalbook.com |

| CAS Number | 63897-10-9 | chemicalbook.commatrix-fine-chemicals.com |

| Predicted Boiling Point | 522.5±50.0 °C | chemicalbook.com |

| Predicted pKa | 2.21±0.10 | chemicalbook.com |

| Predicted Density | 1.774 g/cm³ | chemicalbook.com |

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H4N2O6 |

| Molecular Weight | 212.12 g/mol |

| CAS Number | 63897-10-9 |

| Predicted Boiling Point | 522.5±50.0 °C |

| Predicted pKa | 2.21±0.10 |

| Predicted Density | 1.774 g/cm³ |

Detailed experimental findings on the synthesis and reactivity of this compound are limited. However, general methods for the synthesis of substituted pyridine-2,6-dicarboxylic acids often involve multi-step procedures starting from simpler pyridine precursors. oist.jp The introduction of a nitro group onto the pyridine ring can be challenging and often requires specific nitrating agents and conditions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTDAQKFBHYKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613581 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-10-9 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Nitropyridine 2,6 Dicarboxylic Acid

Direct Synthesis Approaches

Contemporary One-Pot Synthesis Protocols

Recent advancements in organic synthesis have led to the development of elegant one-pot protocols for producing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, including the 4-nitro variant. nii.ac.jpcore.ac.uk These methods are noted for their operational simplicity and use of mild reaction conditions. nii.ac.jpoist.jp

A prominent one-pot synthesis of 4-Nitropyridine-2,6-dicarboxylic acid and its derivatives commences with readily available starting materials: pyruvates and aldehydes. nii.ac.jpresearchgate.net Specifically, the reaction utilizes an aldehyde, such as p-nitrobenzaldehyde, and an ethyl pyruvate. researchgate.net This approach first leads to the formation of a functionalized dihydropyran derivative as a key intermediate. nii.ac.jp

The crucial cascade reaction to form the dihydropyran intermediate is effectively catalyzed by a combination of pyrrolidine (B122466) and acetic acid. nii.ac.jpresearchgate.net This catalytic system has been optimized to provide the intermediate in reasonable yields. researchgate.net While other catalysts like β-proline have also been used, the use of the more accessible pyrrolidine and acetic acid makes the process more practical. nii.ac.jp

Following the formation of the dihydropyran derivative, the synthesis proceeds with the addition of ammonium (B1175870) acetate. nii.ac.jpresearchgate.net This step, conducted under mild conditions, facilitates the transformation of the intermediate into the final 4-substituted-pyridine-2,6-dicarboxylic acid derivative. nii.ac.jp The entire process, from starting materials to the final product, is carried out in a single pot, bypassing the need for isolation and purification of intermediates. researchgate.net

The one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has demonstrated good scalability. For instance, a successful scale-up synthesis of a derivative was achieved starting from 5.0 mmol of an aldehyde, yielding 0.73 g of the product in a 45% yield. nii.ac.jp These one-pot methods are also considered to be atom-economical, a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. nii.ac.jpoist.jp This efficiency is a significant advantage over traditional, longer synthetic routes. oist.jp

Multi-Step Synthetic Routes

While one-pot syntheses offer a streamlined approach, multi-step synthetic routes remain a fundamental strategy for the preparation of this compound. These methods often involve the sequential modification of a pre-existing pyridine (B92270) ring or the construction of the ring followed by functional group transformations. It has been noted that previously reported methods for synthesizing substituted pyridine-2,6-dicarboxylic acid derivatives often involve lengthy routes and harsh conditions. core.ac.uk

One potential multi-step pathway involves the synthesis of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) as a key intermediate. Chelidamic acid can be synthesized from chelidonic acid. researchgate.net The subsequent conversion of chelidamic acid to this compound would then be required.

Another conceivable multi-step approach is the direct nitration of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). nist.gov However, the nitration of pyridine rings can be challenging and may require harsh conditions. For instance, the nitration of pyridine-2,6-diamines has been shown to be more effective in an anhydrous medium using fuming sulfuric acid (oleum) to achieve higher yields. googleapis.com

A further strategy could involve the oxidation of a pre-functionalized pyridine derivative. For example, 2,6-dimethylpyridine (B142122) (2,6-lutidine) can be oxidized to pyridine-2,6-dicarboxylic acid. google.comgoogle.com A similar approach could be envisioned starting from 4-nitro-2,6-dimethylpyridine, where the methyl groups are oxidized to carboxylic acids in a subsequent step. A two-stage process for preparing 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine using hexavalent chromium salts for oxidation has been described. google.com

Below are tables summarizing the yields and conditions for some of the synthetic steps mentioned.

Table 1: One-Pot Synthesis of Diethyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate

| Starting Materials | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Nitrobenzaldehyde, Ethyl pyruvate | Pyrrolidine, Acetic acid | Ammonium acetate | MeCN | 25 | 54 | 69 |

Data compiled from a representative one-pot synthesis of a 4-substituted pyridine-2,6-dicarboxylic acid derivative. nii.ac.jp

Table 2: Synthesis of Chelidamic Acid

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) |

| Diethyl 2-(ethoxymethylene)-3-oxobutanedioate | Ammonia | Water | 20 | 48 h | 98 |

Multi-Step Synthetic Routes

Oxidation of Substituted Pyridine Precursors

One viable synthetic route to pyridine-2,6-dicarboxylic acid involves the oxidation of substituted pyridine precursors, such as 2,6-dimethylpyridine (2,6-lutidine). Various oxidizing agents and catalytic systems have been employed for this transformation. For instance, the liquid phase catalytic oxidation of 2,6-lutidine using an oxygen-containing gas as the oxidant in the presence of a metal porphyrin compound as a catalyst and water as a solvent can produce pyridine-2,6-dicarboxylic acid. google.com The reaction proceeds under the action of an initiator like sodium bromide. google.com Following the oxidation, the product is isolated through filtration, pH adjustment, and acidification. google.com Other methods have utilized oxidants like nitric acid or permanganate (B83412) on substituted quinolines, which can then be further processed to yield pyridine dicarboxylic acids. epo.org While these methods form the pyridine-2,6-dicarboxylic acid backbone, a subsequent nitration step would be necessary to introduce the nitro group at the 4-position to yield the final target compound. Another approach involves the oxidation of 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide, where the methyl groups are converted to carboxylic acids.

Table 1: Oxidation of Pyridine Precursors

| Precursor | Oxidant/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Lutidine | O₂, Metal Porphyrin Catalyst, NaBr | Water, 60°C, 4h | Pyridine-2,6-dicarboxylic acid | 95.7% | google.com |

Note: The table shows methods for the backbone synthesis, requiring a subsequent nitration step.

Nitration of Pyridine N-Oxide Derivatives

The direct nitration of the pyridine ring is generally difficult, but the presence of an N-oxide group facilitates electrophilic aromatic substitution, directing the incoming nitro group primarily to the 4-position. rsc.orgresearchgate.net This strategy is effective for synthesizing 4-nitropyridine (B72724) derivatives. The process typically involves reacting a pyridine N-oxide derivative, such as pyridine-2,6-dicarboxylic acid 1-oxide, with a nitrating agent. nih.gov

A standard procedure involves using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). oc-praktikum.de The pyridine N-oxide starting material is heated with the nitrating acid mixture to temperatures around 125-130°C for several hours. oc-praktikum.de The N-oxide group not only activates the ring for nitration but also ensures high regioselectivity for the 4-position, which is the desired outcome for producing 4-nitropyridine-N-oxide and its derivatives. rsc.orgresearchgate.net

Nitration reactions are notoriously exothermic, posing significant safety risks in conventional batch processing. vapourtec.comewadirect.com Continuous flow chemistry offers a safer and more efficient alternative by using miniaturized devices like microreactors. beilstein-journals.orgnih.gov This approach allows for precise control over reaction parameters such as temperature and stoichiometry by managing the flow rates of the reactants. vapourtec.com The small reaction volumes within the flow system minimize the risk of thermal runaways. researchgate.net

For the nitration of pyridine N-oxide, a continuous flow process has demonstrated improved yield (78%) compared to conventional batch methods (72%) at a reaction temperature of approximately 120°C. beilstein-journals.orgnih.gov The enhanced heat and mass transfer in microreactors contribute to better selectivity and reproducibility, making it a valuable technique for handling potentially hazardous nitration reactions safely. vapourtec.comresearchgate.net

The key to minimizing by-product formation during the nitration of pyridine N-oxide derivatives lies in the powerful directing effect of the N-oxide group. rsc.orgresearchgate.net This group increases the electron density at the 4-position (para) and the 2,6-positions (ortho) of the pyridine ring. However, the reaction strongly favors substitution at the 4-position to yield the para-nitro product. rsc.orgresearchgate.net Theoretical studies suggest that while the kinetic product of the electrophilic aromatic substitution nitration of pyridine-N-oxide is the ortho nitro compound, explicit solvation of the N-oxide's oxygen atom leads to the formation of the para product, which is what is observed experimentally. rsc.org This inherent regioselectivity significantly reduces the formation of isomeric by-products, simplifying purification and increasing the yield of the desired 4-nitro derivative. researchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The dicarboxylic acid functionality of the this compound core allows for a variety of derivatization reactions, primarily through esterification and amide formation, to produce a wide range of functional molecules. oist.jpnii.ac.jp

Esterification Reactions for Dicarboxylate Derivatives

The two carboxylic acid groups of this compound can be converted into esters, yielding dicarboxylate derivatives. A common and effective method involves a two-step process. First, the dicarboxylic acid is converted to its more reactive diacyl chloride derivative, pyridine-2,6-dicarbonyl dichloride. mdpi.com This is typically achieved by reacting the acid with an agent like oxalyl chloride or thionyl chloride. mdpi.comnih.gov

The resulting diacyl chloride is then reacted with an alcohol (R-OH) in the presence of a base, such as triethylamine (B128534) (NEt₃), to form the corresponding diester. mdpi.com This method has been used to synthesize various esters, including methyl, phenyl, and iodophenyl derivatives of the pyridine-2,6-dicarboxylic acid scaffold. mdpi.comresearchgate.net One-pot reactions starting from the dicarbonyl dichloride, a metal salt like anhydrous CuCl₂, and an alcohol have also been developed to produce metal complexes of the resulting ester ligands. mdpi.com

Table 2: Esterification of Pyridine-2,6-dicarboxylic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | 2-iodo-phenol, NEt₃, 4-dimethylaminopyridine | bis(2-iodophenyl)pyridine-2,6-dicarboxylate | 82% | mdpi.com |

| Pyridine-2,6-dicarbonyl dichloride | Methanol (B129727) (MeOH), CuCl₂, NEt₃ | (HNEt₃)[Cu(pydicMe₂)Cl₃] (complex) | 75% | mdpi.com |

Amide Formation Pathways

Amide derivatives are synthesized by coupling the dicarboxylic acid with primary or secondary amines. nih.govnih.gov A highly effective route for amide formation involves the initial conversion of the dicarboxylic acid to its diacyl chloride. nih.govnih.gov This activation step is crucial for the subsequent reaction with an amine.

The general procedure involves suspending the dicarboxylic acid in a solvent like dichloromethane (B109758) (DCM), adding a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride. nih.gov After the formation of the clear acid chloride solution, the solvent and excess reagent are removed. nih.gov The resulting diacyl chloride is then reacted with the desired amine (e.g., N-alkylanilines) to afford the corresponding bis-amide. nih.govnih.govresearchgate.net This method has been successfully used to prepare a range of bis-amides from pyridine-2,6-dicarboxylic acid in excellent yields (86-90%). nih.govresearchgate.net The use of a base like triethylamine or an excess of the amine itself is often necessary to neutralize the HCl generated during the reaction. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 63897-10-9 | C₇H₄N₂O₆ |

| Pyridine-2,6-dicarboxylic acid | 499-83-2 | C₇H₅NO₄ |

| 2,6-Lutidine (2,6-Dimethylpyridine) | 108-48-5 | C₇H₉N |

| 2,6-Dimethyl-4-nitropyridine 1-oxide | 4808-64-4 | C₇H₈N₂O₃ |

| Pyridine-2,6-dicarboxylic acid 1-oxide | 85179-74-0 | C₇H₅NO₅ |

| Fuming Nitric Acid | 7697-37-2 | HNO₃ |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ |

| Pyridine N-oxide | 694-59-7 | C₅H₅NO |

| Pyridine-2,6-dicarbonyl dichloride | 3739-94-4 | C₇H₃Cl₂NO₂ |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |

| Thionyl chloride | 7719-09-7 | SOCl₂ |

| Triethylamine | 121-44-8 | C₆H₁₅N |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO |

Coordination Chemistry and Metal Complexation of 4 Nitropyridine 2,6 Dicarboxylic Acid

Ligand Properties and Coordination Modes

The coordination behavior of 4-Nitropyridine-2,6-dicarboxylic acid is fundamentally dictated by the arrangement of its donor atoms and the electronic influence of the nitro group. While extensive experimental data on its coordination with a wide range of metals is not as abundant as for its parent compound, pyridine-2,6-dicarboxylic acid, its structural features allow for predictable coordination patterns.

Similar to its parent molecule, this compound possesses a tridentate O,N,O-donor set. This comprises the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups located at the 2 and 6 positions. This arrangement allows the ligand to form a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and one carboxylate oxygen, and another five-membered chelate ring with the other carboxylate group. The deprotonation of the carboxylic acid groups is a prerequisite for coordination.

The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring is expected to influence the electron density on the pyridine nitrogen. This can potentially affect the strength of the metal-nitrogen bond compared to the unsubstituted pyridine-2,6-dicarboxylic acid.

The tridentate nature of this compound makes it an effective chelating agent for a variety of metal ions. The formation of two five-membered chelate rings upon coordination to a single metal center results in thermodynamically stable complexes. This chelating effect is a common feature for ligands of this type.

While comprehensive studies detailing the chelation of a wide array of metal ions with this compound are limited, the synthesis of a europium(III) complex has been reported. In this complex, the ligand demonstrates its ability to chelate to the lanthanide metal center.

Beyond its chelating function to a single metal ion, this compound can also act as a bridging ligand to connect multiple metal centers, leading to the formation of polymeric structures. This bridging can occur in several ways. For instance, one or both of the carboxylate groups can coordinate to a second metal center in a monodentate or bidentate fashion.

This bridging capability is crucial for the construction of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks, which are the fundamental structures of coordination polymers and metal-organic frameworks.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as both a chelating and bridging ligand makes it a potential candidate for the construction of MOFs and coordination polymers. The specific architecture of the resulting framework is influenced by factors such as the coordination geometry of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

The formation of high-dimensional structures relies on the connectivity of the metal nodes and the organic linkers. The multitopic nature of this compound, with its three donor sites, provides the necessary connections to extend the structure in multiple dimensions. While specific examples of high-dimensional MOFs constructed solely from this ligand are not widely reported in the literature, its structural similarity to other pyridine-2,6-dicarboxylic acid derivatives that readily form 2D and 3D frameworks suggests its potential in this area.

There has been documented success in synthesizing a lanthanide-based coordination polymer using this compound. A europium(III) complex with the formula [Eu(NO₃)(C₇H₃N₂O₆)(H₂O)₂]·H₂O has been synthesized and structurally characterized. In this compound, the europium ion is coordinated by the tridentate 4-nitropyridine-2,6-dicarboxylate ligand, a nitrate (B79036) anion, and two water molecules. The coordination of the ligand to the europium center highlights its utility in constructing lanthanide-based materials, which are of interest for their potential luminescent and magnetic properties.

Lanthanide-Based Coordination Polymers

One-Dimensional (1D) Zigzag Chains

There is currently a lack of specific published research demonstrating the formation of one-dimensional (1D) zigzag chain coordination polymers using this compound as a ligand. While the parent compound, pyridine-2,6-dicarboxylic acid, and its other derivatives are known to form 1D structures with various metal ions, specific examples and detailed structural characterizations for the 4-nitro substituted ligand are not available in the reviewed literature.

Two-Dimensional (2D) Grid Networks

Similarly, the assembly of this compound into two-dimensional (2D) grid networks with metal centers has not been specifically reported. The formation of such architectures is highly dependent on the coordination geometry of the metal ion and the electronic and steric profile of the ligand. Without experimental data, the specific conditions under which this ligand might form 2D networks remain speculative.

Three-Dimensional (3D) Framework Architectures

Detailed studies on the synthesis and characterization of three-dimensional (3D) metal-organic frameworks (MOFs) or coordination polymers constructed from this compound are not present in the current body of scientific literature. The development of 3D frameworks requires specific directional bonding and often involves secondary linkers, and no such structures have been documented for this particular ligand.

Influence of Lanthanide Contraction on Structural Variation

While the lanthanide contraction is a well-known phenomenon that influences the coordination number and geometry of lanthanide ions, leading to structural variations in coordination polymers, a specific study detailing this effect with this compound as the primary ligand is not available. Research on related ligands shows a progression from higher-dimensional to lower-dimensional structures across the lanthanide series, but this specific trend has not been documented for the 4-nitro derivative.

Supramolecular Assembly through Intermolecular Interactions

The supramolecular assembly of coordination compounds is critically governed by non-covalent interactions. For this compound, the presence of carboxyl groups, a pyridine ring, and a nitro group provides multiple sites for such interactions.

Hydrogen Bonding Networks

The carboxylic acid groups are strong hydrogen bond donors and acceptors, while the nitro group can also act as a hydrogen bond acceptor. In any potential crystal structure of its metal complexes, extensive hydrogen bonding networks involving these functional groups, coordinated water molecules, or other co-ligands would be expected. However, specific crystallographic studies detailing these hydrogen bonding networks in coordination complexes of this compound are not found in the reviewed literature.

π-π Stacking Interactions

The electron-deficient pyridine ring, further deactivated by the electron-withdrawing nitro and carboxyl groups, is a potential candidate for engaging in π-π stacking interactions with other aromatic systems. These interactions play a crucial role in stabilizing the crystal packing of multidimensional structures. Despite the theoretical potential for such interactions, there are no specific research articles that analyze or report on π-π stacking in the context of metal complexes formed with this compound.

Specific Metal Complex Investigations

There is no specific information available in the searched scientific literature regarding the synthesis, structure, or properties of Copper(II) complexes with this compound. For comparison, the related but distinct ligand, pyridine-2,6-dicarboxylic acid, readily forms a variety of Cu(II) complexes, often featuring the ligand in a tridentate coordination mode. mdpi.comresearchgate.net

No dedicated research on the formation or characterization of Cobalt(II) or Nickel(II) complexes with this compound could be identified in the available literature. Studies on the parent dipicolinic acid have reported the synthesis of both mononuclear and dimeric Co(II) and Ni(II) complexes. ajol.inforesearchgate.net For instance, dimeric structures where the metal ions are hexa-coordinated have been characterized. researchgate.net

Specific studies detailing the investigation of Zinc(II) complexes with this compound are not present in the reviewed literature. Zinc(II) complexation with pyridine-2,6-dicarboxylic acid and its 4-chloro and 4-hydroxy derivatives has been studied, revealing that the d¹⁰ electronic configuration of Zn(II) allows for more flexible and often distorted coordination geometries compared to other transition metals like Ni(II). nih.govsemanticscholar.org

There is no available research focusing on the complexation of Cadmium(II) with this compound. In contrast, cadmium(II) complexes with other pyridine dicarboxylic acid ligands, such as 2,5-pyridinedicarboxylic acid, have been synthesized and characterized for their potential biological activities. nih.gov

No specific literature detailing the synthesis or properties of Iron(II) or Iron(III) complexes with this compound was found. Iron complexes with the parent dipicolinic acid are well-documented, typically featuring a distorted octahedral geometry around the Fe(III) center with the ligand coordinating through the pyridine nitrogen and two carboxylate oxygen atoms. researchgate.netresearchgate.net

There is no information available on the application of this compound as a chemosensor for metal ion detection. However, the parent compound, pyridine-2,6-dicarboxylic acid, has been successfully employed as a "turn-off" fluorescent probe for the selective detection of Cu(II) ions in aqueous media. nih.govresearchgate.net This application relies on the specific and strong complexation between the ligand and the metal ion, which leads to a measurable change in its photophysical properties. nih.gov

Computational and Spectroscopic Characterization of 4 Nitropyridine 2,6 Dicarboxylic Acid and Its Derivatives

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and analyzing the properties of molecules. Theoretical methods, particularly those rooted in quantum mechanics, allow for the detailed examination of molecular geometries, vibrational modes, and electronic landscapes, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epdf.pub It is favored for its balance of accuracy and computational efficiency. DFT calculations are foundational for determining optimized molecular structures, vibrational frequencies, and various electronic properties. chemscene.comresearchgate.net For molecules in the pyridine-dicarboxylic acid family, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. chemscene.comnih.gov

The first step in most computational analyses is to find the molecule's lowest energy structure, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located.

For the parent compound, Pyridine-2,6-dicarboxylic acid (DPA), DFT calculations have been used to determine its optimized structure. researchgate.net The presence of the electron-withdrawing nitro group at the 4-position in 4-Nitropyridine-2,6-dicarboxylic acid is expected to induce changes in the geometry of the pyridine (B92270) ring and the orientation of the carboxylic acid groups compared to the unsubstituted DPA. While specific data for the 4-nitro derivative is scarce, the table below presents calculated bond lengths and angles for the parent DPA, which serves as a structural baseline.

Table 1: Selected Optimized Geometrical Parameters for Pyridine-2,6-dicarboxylic acid (DPA) using DFT

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-C7 | 1.51 |

| C6-C8 | 1.51 | |

| N1-C2 | 1.34 | |

| N1-C6 | 1.34 | |

| C3-C4 | 1.39 | |

| Bond Angles | N1-C2-C3 | 123.8 |

| C2-N1-C6 | 118.5 | |

| C3-C4-C5 | 118.6 |

Note: Data is illustrative for the parent compound Pyridine-2,6-dicarboxylic acid and sourced from analogous computational studies. Actual values for this compound will vary.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, the calculation of second derivatives of the energy with respect to atomic coordinates yields a set of vibrational frequencies. These frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

Studies on DPA have successfully correlated DFT-calculated frequencies with experimental FTIR and FT-Raman spectra. chemscene.comresearchgate.net The addition of a nitro group to the pyridine ring at the 4-position would introduce new vibrational modes, including symmetric and asymmetric N-O stretching frequencies, and would also influence the characteristic vibrations of the pyridine ring and carboxylic acid groups.

Table 2: Calculated Vibrational Frequencies for Key Modes of Pyridine-2,6-dicarboxylic acid (DPA)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3600 | Carboxylic acid hydroxyl stretch |

| C=O Stretch | ~1750 | Carboxylic acid carbonyl stretch |

| C-N Stretch | ~1350 | Pyridine ring C-N stretch |

| Ring Breathing | ~1000 | Pyridine ring deformation |

Note: Frequencies are approximate and represent values for the parent DPA molecule. The presence of a 4-nitro group will alter these frequencies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ambeed.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netambeed.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, which would be localized primarily on the nitro-substituted pyridine ring. This would result in a smaller HOMO-LUMO gap compared to the parent DPA, indicating higher chemical reactivity and a shift in electronic absorption to longer wavelengths.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for Pyridine-2,6-dicarboxylic acid (DPA)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.1 |

| E(LUMO) | -2.5 |

| ΔE (HOMO-LUMO Gap) | 4.6 |

Note: Values are illustrative based on typical DFT calculations for DPA. The HOMO-LUMO gap for the 4-nitro derivative is expected to be smaller.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions.

In this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups. A region of positive potential (blue) would likely be associated with the acidic protons of the carboxyl groups. The pyridine ring's potential would be influenced by the strong pull of the nitro group, making the ring more electron-deficient compared to unsubstituted pyridine.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. epdf.pub It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Hirshfeld Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of non-covalent contacts. scirp.org The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of interactions.

For pyridine-dicarboxylic acid derivatives, Hirshfeld analysis reveals the significant role of hydrogen bonding and other weaker interactions in stabilizing the crystal structure. rawdatalibrary.net The analysis involves generating a normalized contact distance (dnorm) surface, where red spots indicate close contacts, typically hydrogen bonds, that are shorter than the van der Waals radii. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. scispace.com

Table 1: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis in Related Pyridine Derivatives

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| O···H / H···O | High | Represents hydrogen bonding involving carboxyl groups and potentially nitro groups. Characterized by sharp spikes in the 2D fingerprint plot. scispace.com |

| H···H | Variable | Pervasive van der Waals contacts covering a large surface area. researchgate.net |

| C···H / H···C | Moderate | Weaker hydrogen bonding or van der Waals interactions. |

| C···C | Low | Indicates π-π stacking interactions between pyridine rings. |

Atom in Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs) where the gradient of the electron density is zero, AIM can classify interactions as either 'shared-shell' (covalent) or 'closed-shell' (ionic bonds, hydrogen bonds, van der Waals interactions). rawdatalibrary.net

In the study of pyridine-dicarboxylic acids, AIM analysis is used to investigate the nature of non-covalent interactions, such as hydrogen bonds, that are identified by techniques like Hirshfeld analysis. rawdatalibrary.netbohrium.com The topological parameters at the BCP, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the strength and nature of these bonds. For 'closed-shell' interactions typical of hydrogen bonds, the Laplacian of the electron density is positive (∇²ρ > 0), indicating a depletion of charge at the critical point. rawdatalibrary.net The energetic features derived from AIM calculations help to quantify the stability conferred by these interactions on the molecular assembly. mdpi.com

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and design for evaluating the potential biological activity of a compound. researchgate.netbohrium.com

For pyridine derivatives, molecular docking studies are frequently employed to explore their potential as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs). nih.gov The process involves placing the ligand, such as this compound, into the active site of a target protein. A scoring function then estimates the binding energy (or affinity), with lower values typically indicating a more stable complex and higher potential for biological activity. mdpi.com

The docking results provide detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the carboxylic acid and nitro groups of the title compound are potent hydrogen bond donors and acceptors, respectively, which could facilitate strong interactions with receptor sites. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation and characterization of newly synthesized compounds. Techniques such as FT-IR, UV-Vis, and NMR provide a "fingerprint" of the molecule, confirming its identity and providing details about its functional groups and electronic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the carboxylic acid, pyridine ring, and nitro group functionalities. In the parent compound, pyridine-2,6-dicarboxylic acid, a broad band is observed in the 3200–2700 cm⁻¹ range, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid groups. researchgate.netresearchgate.net The strong absorption for the C=O (carbonyl) stretch typically appears around 1700-1680 cm⁻¹. researchgate.net Vibrations associated with the pyridine ring (C-N and C-C-N) are found in the 1600–1000 cm⁻¹ region. researchgate.netresearchgate.net The introduction of the nitro group at the 4-position would add two prominent bands: an asymmetric stretching vibration (νas) typically around 1550-1500 cm⁻¹ and a symmetric stretching vibration (νs) around 1350-1300 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3200–2700 | ν(O-H) | Broad band due to hydrogen-bonded carboxylic acid hydroxyl groups. researchgate.net |

| 1700–1680 | ν(C=O) | Strong absorption from the carbonyl of the carboxylic acid groups. researchgate.net |

| 1600–1450 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations of the pyridine moiety. |

| ~1530 | νas(NO₂) | Asymmetric stretching of the nitro group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum provides information about conjugated systems and chromophores.

The UV-Vis spectrum of pyridine-2,6-dicarboxylic acid in solution typically exhibits intense absorption bands between 220 and 300 nm, which are assigned to π-π* transitions within the pyridine ring and carboxyl groups. nih.govmdpi.com The introduction of a nitro group (a strong chromophore) at the 4-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system and the electronic interaction between the electron-withdrawing nitro group and the pyridine ring. Studies on related nitropyridine compounds confirm such shifts. researchgate.net The solvent can also influence the position of the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Pyridine Dicarboxylic Acid Derivatives

| Compound | Wavelength (λmax, nm) | Transition | Solvent |

|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | 272, 280 | π-π* | Aqueous Solution nih.gov |

| This compound | Expected > 280 nm | π-π, n-π | Dependent on solvent |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For pyridine-2,6-dicarboxylic acid in DMSO-d₆, the ¹H NMR spectrum shows signals for the pyridine ring protons (H-3, H-4, H-5) as a multiplet around δ 8.2-8.3 ppm. chemicalbook.com Due to the symmetry in this compound, the H-3 and H-5 protons are chemically equivalent. Therefore, the spectrum is expected to simplify significantly, showing a single signal (a singlet) for these two protons. This signal would likely be shifted downfield from the parent compound's signals due to the strong electron-withdrawing effect of the nitro group at the 4-position. The acidic protons of the two carboxyl groups would appear as a very broad singlet at a much lower field (>13 ppm), which may not always be observed. chemicalbook.com

In the ¹³C NMR spectrum, the chemical shifts are also highly sensitive to the electronic environment. The carbon atoms attached to the electron-withdrawing carboxyl and nitro groups (C-2, C-6, and C-4) are expected to resonate at lower fields (higher ppm values) compared to the other ring carbons (C-3 and C-5). researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 8.3 | s | H-3, H-5 |

| ¹H | > 13.0 | br s | COOH |

| ¹³C | ~165 | s | C=O (Carboxyl) |

| ¹³C | ~155 | s | C-2, C-6 |

| ¹³C | ~150 | s | C-4 |

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into their structural and electronic characteristics. While specific Raman spectral data for solid this compound is not extensively documented in publicly available literature, analysis of the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA), and related nitro-substituted pyridines provides a basis for predicting its characteristic spectral features.

The Raman spectrum of DPA is characterized by distinct peaks corresponding to the vibrational modes of the pyridine ring and the carboxylic acid groups. For instance, the ring breathing mode of DPA is observed around 1003 cm⁻¹, which shifts to 1017 cm⁻¹ upon deprotonation to the dianionic form. nih.gov The presence of a nitro group at the 4-position of the pyridine ring in this compound is expected to introduce new vibrational modes and shift existing ones. Key expected Raman bands for this compound would include:

Nitro Group Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group, typically appearing in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹ respectively.

Pyridine Ring Vibrations: The ring breathing mode, as well as other ring stretching and deformation modes, will be influenced by the strong electron-withdrawing nature of the nitro group.

Carboxylic Acid Vibrations: The C=O stretching vibrations of the carboxylic acid groups, which are sensitive to hydrogen bonding interactions.

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for predicting and assigning the Raman spectra of such molecules where experimental data is scarce. nih.gov These computational methods can model the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra of related compounds.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Both single-crystal and powder XRD techniques are crucial for understanding the molecular structure, crystal packing, and phase purity of this compound.

For instance, the crystal structure of pyridine-2,6-dicarboxylic acid has been determined to have the molecule located on a site with mirror symmetry, forming a one-dimensional chain through strong symmetric double hydrogen bonds. nih.gov The synthesis of derivatives often involves the reaction of the dicarboxylic acid with other molecules to form co-crystals or salts, which are then characterized by single-crystal XRD to elucidate their supramolecular assemblies. mdpi.com

Powder XRD is essential for characterizing the bulk material, confirming the crystalline phase, and identifying potential polymorphism. The powder diffraction pattern provides a unique fingerprint of the crystalline solid. While a standard powder diffraction pattern for this compound is not published in open databases, it can be theoretically calculated from a known single-crystal structure or obtained experimentally from a synthesized sample.

Supramolecular Structures and Hydrogen Bond Analysis

The solid-state architecture of this compound is dictated by a network of non-covalent interactions, with hydrogen bonds playing a predominant role. The molecule possesses multiple hydrogen bond donors (the carboxylic acid protons) and acceptors (the pyridine nitrogen, the carbonyl oxygens, and the nitro group oxygens), leading to the formation of complex and robust supramolecular structures.

In the parent pyridine-2,6-dicarboxylic acid, a one-dimensional supramolecular structure is stabilized by strong symmetric double hydrogen bonds with H···O distances of 1.86(3) Å and O-H···O angles of 167(3) and 171(5) degrees. nih.gov The introduction of a nitro group at the 4-position is expected to significantly alter the hydrogen bonding patterns due to its strong electron-withdrawing nature, which can influence the acidity of the carboxylic acid protons and the basicity of the pyridine nitrogen.

Crystal Engineering Principles

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. windows.net The principles of crystal engineering are central to understanding and predicting the solid-state structures of molecules like this compound.

A key concept in crystal engineering is the use of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. For carboxylic acids and pyridines, the carboxylic acid-pyridine heterosynthon, involving an O-H···N hydrogen bond, is a well-established and reliable synthon for building supramolecular architectures. researchgate.net

The presence of the nitro group in this compound introduces additional factors that can be exploited in crystal engineering. The strong electron-withdrawing nature of the nitro group can be used to tune the electronic properties of the resulting materials. Furthermore, the nitro group itself can act as a hydrogen bond acceptor, providing another handle for controlling the crystal packing. By carefully selecting co-formers (other molecules to be co-crystallized with), it is possible to design and synthesize novel multi-component crystals (co-crystals or salts) of this compound with specific network topologies and, consequently, desired physical and chemical properties. The study of co-crystals of various dicarboxylic acids with pyridine derivatives provides a framework for predicting the types of supramolecular assemblies that can be formed. mdpi.com

Advanced Research Applications of 4 Nitropyridine 2,6 Dicarboxylic Acid and Its Analogues

Medicinal Chemistry and Drug Development

The unique electronic and structural properties of 4-Nitropyridine-2,6-dicarboxylic acid make it a valuable component in the design and synthesis of novel pharmaceuticals.

Building Blocks for Bioactive Molecules

4-substituted pyridine-2,6-dicarboxylic acids are crucial building blocks for the synthesis of a wide array of bioactive molecules. nih.govoist.jp Their dicarboxylic acid functionality allows for the construction of more complex molecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, which have shown potential in various biomedical applications. researchgate.netnih.govresearchgate.net The pyridine (B92270) core itself is a privileged structure in drug design, and the addition of the nitro group and carboxylic acid moieties provides handles for further chemical modification and for establishing specific interactions with biological targets. nih.govresearchgate.net

Derivatives of pyridine-2,6-dicarboxamide have been shown to be effective chelating agents for various metal cations and anions, a property that is being explored for the development of new functional materials and therapeutic agents. researchgate.net The synthesis of these derivatives often involves the condensation reaction between the corresponding acyl chlorides and aromatic amides. researchgate.net

Ligands in Pharmaceutical Agents for Enhanced Efficacy

The dicarboxylate structure of this compound and its analogues makes them excellent ligands for metal ions, forming stable complexes with a variety of transition metals. nih.govresearchgate.net These metal complexes have demonstrated enhanced biological activity compared to the free ligands, a principle that is being actively explored in drug development. researchgate.net For instance, ternary complexes of pyridine-2,6-dicarboxylic acid with transition metals and an auxiliary ligand like 4-picoline have been synthesized and shown to possess significant antimicrobial activities. researchgate.netnih.gov The coordination of the metal ion to the pyridine-dicarboxylate ligand can lead to a more effective therapeutic agent. researchgate.net

Furthermore, lanthanide complexes with pyridine carboxylate ligands have been investigated for their unique luminescent and magnetic properties, which can be harnessed for diagnostic and therapeutic applications. rsc.orgmdpi.com The pyridine-2,6-dicarboxylic acid ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, resulting in characteristic luminescence. rsc.org

Precursors for Drug Candidates

Nitropyridines, including this compound, serve as valuable precursors for a diverse range of heterocyclic systems with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents. nih.govresearchgate.net The nitro group can be readily transformed into other functional groups, such as amines, which are key components of many drug molecules.

For example, nitropyridine derivatives have been used in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are important targets in cancer and other diseases. nih.gov In one study, a series of potent JAK2 inhibitors were synthesized from a 2-chloro-5-methyl-3-nitropyridine (B188117) precursor, with the most active compounds exhibiting IC50 values in the range of 8.5–12.2 µM. nih.gov Similarly, a highly active GSK3 inhibitor with an IC50 of 8 nM was synthesized using 2,6-dichloro-3-nitropyridine (B41883) as a starting material. nih.gov

Table 1: Examples of Bioactive Molecules Derived from Nitropyridine Precursors

| Precursor | Target | Bioactive Compound Class | Reported Activity (IC50) |

| 2-Chloro-5-methyl-3-nitropyridine | JAK2 | Substituted Pyridine Carboxamides | 8.5–12.2 µM nih.gov |

| 2,6-Dichloro-3-nitropyridine | GSK3 | Heterocyclic Amides | 8 nM nih.gov |

| 2-Chloro-3-nitropyridine | Urease | 3-Nitropyridylpiperazine Derivatives | ~2.0–2.3 µM nih.gov |

Modulation of Biological Activity through Nitropyridine Derivatives

The introduction of a nitro group into a pyridine ring can significantly modulate the biological activity of the resulting molecule. Nitropyridine derivatives have been shown to exhibit a wide range of pharmacological effects, including antibacterial, antiprotozoal, and enzyme inhibitory activities. nih.gov For instance, certain nitropyridine derivatives functionalized with azole or pyridazine (B1198779) moieties have demonstrated moderate antibacterial activity against S. aureus and E. coli. nih.gov

The position of the nitro group and other substituents on the pyridine ring is crucial for determining the biological activity. For example, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent and selective factor IXa inhibitors, with higher inhibitory activity compared to their non-nitrated analogues. nih.gov

N-Oxide Functionalities in Medicinal Chemistry

The N-oxide functionality, which can be present in analogues of this compound, plays a significant role in medicinal chemistry. nih.govacs.org The N-oxide group is highly polar and can form strong hydrogen bonds, which can improve the solubility and membrane permeability of drug molecules. nih.govacs.org

Pyridine N-oxides can also exhibit their own biological activities. For example, 4-nitropyridine-N-oxide has been reported to act as a quorum-sensing inhibitor in Pseudomonas aeruginosa. nih.govacs.org Furthermore, the N-oxide group can be a site for metabolic activation. Many heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that is exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.govacs.org The N-oxide can also be used to create radiolabeled compounds for applications in positron-emission tomography (PET) imaging. nih.gov

Chemical Probes for Biological Research

Derivatives of this compound are valuable tools for biological research, particularly in the development of chemical probes. oist.jp These probes are designed to interact with specific biological targets and produce a measurable signal, such as fluorescence, allowing researchers to study biological processes in real-time.

Lanthanide complexes of pyridine-2,6-dicarboxylic acid derivatives are of particular interest as luminescent probes. rsc.orgmdpi.com The dicarboxylate ligand can effectively sensitize the luminescence of lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺), leading to probes with long luminescence lifetimes and high quantum yields. rsc.org These probes can be used for a variety of applications, including the detection of biomolecules and cellular imaging.

Furthermore, fluorescent probes have been developed from pyridine-2,6-dicarboxamide derivatives for the detection of metal ions such as Fe³⁺ and Hg²⁺. niscpr.res.in A novel water-soluble fluorescent probe derived from pyridine-2,6-dicarboxylic acid has been synthesized and shown to be effective for two-photon microscopy imaging of cancer cells with low toxicity. researchgate.net

Table 2: Applications of this compound Analogues as Chemical Probes

| Analogue Class | Application | Target/Analyte | Key Feature |

| Lanthanide Complexes | Luminescent Probing | Biomolecules | Long luminescence lifetime, high quantum yield rsc.org |

| Pyridine-2,6-dicarboxamide Derivatives | Fluorescent Sensing | Fe³⁺, Hg²⁺ | High sensitivity and selectivity niscpr.res.in |

| Water-soluble Pyridine-2,6-dicarboxylic acid derivative | Two-Photon Microscopy | Cancer Cells (4T1) | Low toxicity, bright green emission researchgate.net |

Material Science Applications

The unique structural and electronic properties of this compound and its analogues, particularly the parent compound pyridine-2,6-dicarboxylic acid (dipicolinic acid), make them valuable building blocks in material science. The presence of multiple coordination sites—the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups—allows for the construction of complex, multidimensional structures with a wide array of functionalities.

Design of Functional Materials

This compound and related pyridine-dicarboxylate linkers are instrumental in the field of crystal engineering and the design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed by linking metal ions or clusters with organic ligands, and the choice of these components allows for the precise tuning of the resulting framework's structure, porosity, and properties.

The adaptability of pyridine-dicarboxylic acid linkers enables the formation of diverse structural dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The final topology is influenced by the choice of metal ion, the coordination mode of the linker, and the presence of auxiliary ligands or coligands. For instance, lanthanide (Ln) ions are frequently used with these linkers to create 1D, 2D, and 3D coordination polymers, where the structural variation can be guided by the lanthanide contraction effect. The resulting materials exhibit a range of topologies, such as sql, hcb, and tfk, demonstrating the versatility of these linkers in creating novel metal-organic architectures.

Table 1: Examples of Coordination Polymers from Pyridine-Dicarboxylic Acid Analogues

| Coordination Polymer | Metal Ion(s) | Pyridine-based Linker | Dimensionality/Topology | Reference |

|---|---|---|---|---|

| {[Mn(μ4-pdba)(H2O)]n} | Mn(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (pdba2-) | 2D Layer (sql) | |

| {[Cu2(μ3-pdba)2(bipy)]·2H2O}n | Cu(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (pdba2-) | 3D Framework (tfk) | |

| {[Ln2(PDA)(ox)2·4(H2O)]}n | Nd(III), Sm(III) | Pyridine-2,6-dicarboxylate (B1240393) (PDA2-) | 2D Grid (4,4) | |

| {[Ln2(PDC)3(H2O)2(DMF)]·4H2O} | La(III), Pr(III), Sm(III) | Pyridine-3,5-dicarboxylic acid (PDC2-) | 1D |

Catalysis

Coordination polymers and metal complexes derived from this compound analogues have demonstrated significant potential in catalysis. The framework of CPs/MOFs can provide well-defined active sites, high surface area, and the potential for catalyst recycling, making them attractive alternatives to homogeneous catalysts.

CPs constructed from 4,4'-(pyridine-3,5-diyl)dibenzoic acid have been successfully employed as catalysts in Knoevenagel condensation reactions. These materials show high efficiency and can be reused without significant loss of catalytic activity. For example, a 3D copper-based MOF demonstrated excellent performance in the condensation of benzaldehyde (B42025) with propanedinitrile, achieving product yields of up to 99%.

Beyond coordination polymers, pyridine-2,6-dicarboxylic acid itself can function as a bifunctional organocatalyst. It has been used effectively for the hydrophosphonylation of aldehydes and ketones in water. This method is noted for being environmentally benign, cost-effective, and operationally simple, providing high yields in short reaction times. The catalyst's reusability further enhances its green chemistry credentials.

Table 2: Catalytic Applications of Pyridine-2,6-dicarboxylic Acid and its Derivatives

| Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Copper(II) MOF with pdba2- linker | Recyclable catalyst with up to 99% product yield. | |

| Cyanosilylation | Lanthanide CPs with PDC2- linker | Shows size-selective catalytic performance and is reusable. | |

| Hydrophosphonylation | Pyridine-2,6-dicarboxylic acid (organocatalyst) | High efficiency (e.g., 95% yield) in water; reusable. |

Gas Storage and Separation Technologies

Porous coordination polymers (PCPs), also known as MOFs, built with linkers analogous to this compound are leading candidates for gas storage and separation applications. Their high porosity, tunable pore sizes, and adjustable pore surface chemistry allow for the selective adsorption of specific gas molecules. This tuneability is crucial for developing materials with high efficiency and low energy costs for regeneration.

These materials have been investigated for the storage of hydrogen (H₂) and carbon dioxide (CO₂), as well as for the separation of industrially important hydrocarbons. For example, PCPs have been designed to selectively capture acetylene (B1199291) (C₂H₂) from carbon dioxide or ethylene (B1197577) (C₂H₄), a critical process in the petrochemical industry. A copper-based complex demonstrated high levels of selective sorption for C₂H₂ over CO₂. The design strategy often involves creating pores with specific dimensions (e.g., 4 to 6 Å) that are optimal for accommodating the target gas molecules. The interaction is typically physisorption, which allows for the release of the stored gas under moderate conditions.

Table 3: Performance of Porous Coordination Polymers in Gas Storage and Separation

| Material/Framework | Application | Target Gas(es) | Key Performance Metric | Reference |

|---|---|---|---|---|

| SNNU-45 (Cobalt MOF) | Acetylene Storage | C₂H₂ | Uptake of 193.0 cm³ g⁻¹ at 273 K and 1 atm. | |

| {[Cu2(pzdc)2(pyz)]}∞ | Selective Separation | C₂H₂ vs. CO₂ | High selective sorption of C₂H₂ over CO₂. | |

| PCP-33 | Natural Gas Purification | C₂H₂ vs. C₂H₄ | Selective removal of C₂H₂ from C₂H₂/C₂H₄ mixtures. | |

| MOF-177 | Carbon Dioxide Storage | CO₂ | High capacity of 150 wt% uptake. |

Sensing Applications

Luminescent coordination polymers (LCPs) are a class of functional materials that have gained significant attention for their use as chemical sensors. LCPs constructed from d¹⁰ metal ions like Zn(II) or Cd(II) and conjugated organic linkers, such as derivatives of pyridine-dicarboxylic acid, are particularly promising. These materials often exhibit strong fluorescence, which can be quenched or enhanced in the presence of specific analytes.

A primary application for these sensors is the detection of nitroaromatic compounds (NACs), which are common components of industrial waste and explosives. The detection mechanism often relies on a fluorescence quenching effect, which can be attributed to interactions between the electron-deficient NACs and the electron-rich LCP framework. Researchers have developed LCPs that can selectively detect perilous substances like 2,4,6-trinitrophenol (TNP), also known as picric acid, at very low concentrations. The sensitivity and selectivity of these sensors can be tuned by modifying the building blocks of the coordination polymer.

Table 4: Luminescent Coordination Polymer Sensors for Nitroaromatic Compounds

| Sensor (Coordination Polymer) | Analyte(s) Detected | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Cd(II)-based CP | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Not specified | |

| Zn(II)-based CP with SDB2- ligand | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Not specified | |

| La-TCA Nanosheets | 2,4-Dinitrophenol (2,4-DNP) | Multi-responsive (Quenching, Red-shift) | 0.55 ppm | |

| La-TCA Nanosheets | 2,4,6-Trinitrophenol (TNP) | Multi-responsive (Quenching, Red-shift) | 1.9 ppm |

Bio-based Polymers and Resins

There is a growing drive to develop polymers from renewable, bio-based resources to replace petroleum-derived plastics. Dipicolinic acid (pyridine-2,6-dicarboxylic acid), which is produced naturally by certain bacteria, is a promising bio-based aromatic di-acid monomer. Its structure is similar to isophthalic acid, a common monomer in commercial polyesters and polyamides.

Dipicolinic acid has been successfully used to synthesize novel bio-based polymers. For instance, it has been incorporated into soil release polymers (SRPs) for fabric care formulations, aiming to improve the environmental footprint of detergents. These polymers modify the surface of synthetic fabrics to enhance cleaning efficiency. Furthermore, DPA can be polymerized to create polyesters and gels with potential applications as self-healing materials.

In the realm of high-performance materials, pyridine-containing monomers are used to synthesize advanced resins. Phthalonitrile (PN) resins incorporating pyridine structures exhibit excellent thermal stability, with degradation temperatures exceeding 530 °C, making them suitable for high-temperature applications. Additionally, pyridine-based polybenzimidazoles (PPBIs) have been developed for use in high-temperature polymer electrolyte membrane fuel cells. Resins containing pyridine functional groups have also been prepared for specialized applications, such as the extraction of plutonium from radioactive waste liquid.

Table 5: Applications of Pyridine-Based Monomers in Polymers and Resins

| Polymer/Resin Type | Pyridine-based Monomer | Intended Application | Key Property | Reference |

|---|---|---|---|---|

| Soil Release Polymer (SRP) | Biosourced Dipicolinic Acids | Fabric Care Formulations | Improved environmental footprint. | |

| Polyester | Dipicolinic Acid (DPA) | Self-healing polymers and gels. | Bio-based monomer source. | |

| Phthalonitrile (PN) Resin | DPTP (monomer with pyridine) | High-performance composites. | High thermal stability (T5% > 530 °C). | |

| Polybenzimidazole (PBI) | Pyridine dicarboxylic acids | High-temperature fuel cells. | High thermal stability. | |

| Anion Exchange Resin | Vinylpyridine | Radioactive waste treatment. | High recovery rate (>98%) for plutonium. |

Environmental Science Contributions

The chemistry of this compound and its analogues offers several contributions to environmental science, primarily through their roles in remediation, pollution detection, and green chemistry.

A significant environmental characteristic of the parent compound, dipicolinic acid, is its biodegradability. Studies have confirmed that dipicolinic acid is readily degraded by microorganisms in both aerobic and anaerobic environments. It is considered one of the most rapidly degraded of the simple pyridine compounds. This inherent biodegradability is an advantageous feature for materials derived from it, such as the bio-based polymers discussed previously, as it reduces their environmental persistence. The microbial degradation of pyridinecarboxylic acids typically proceeds through pathways involving hydroxylated intermediates.

The application of coordination polymers derived from these linkers as highly sensitive and selective sensors for environmental pollutants is a direct contribution to environmental monitoring. As detailed in section 5.3.4, these materials can detect toxic and explosive nitroaromatic compounds in water, which is crucial for assessing environmental contamination and ensuring public safety.

Furthermore, the use of these compounds in catalysis promotes the principles of green chemistry. The development of reusable, solid-phase catalysts from coordination polymers reduces waste and avoids the separation issues associated with homogeneous catalysts. The ability of organocatalysts like pyridine-2,6-dicarboxylic acid to efficiently drive reactions in water, an environmentally benign solvent, further underscores their green credentials.

Finally, specialized resins incorporating pyridine functional groups contribute to environmental remediation by providing effective means to remove hazardous materials, such as plutonium, from radioactive waste streams, thereby preventing their release into the environment.

Heavy Metal Removal from Waste Streams

Chelating agents are crucial in treating industrial wastewater by forming stable, water-soluble complexes with dissolved heavy metal ions, which facilitates their removal. tjcyindustrialchem.com The fundamental structure of pyridine-2,6-dicarboxylic acid has demonstrated its capability to bind with several divalent heavy metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺). ajol.info For this compound, the electron-withdrawing nature of the nitro group is anticipated to increase the acidity of the carboxylic acid groups, potentially allowing for chelation to occur at lower pH values. This could be advantageous in treating acidic industrial waste streams, where many conventional chelating agents may be less effective.

Table 1: Potential Heavy Metal Chelation by this compound Analogue

| Heavy Metal Ion | Parent Compound Interaction (Pyridine-2,6-dicarboxylic acid) | Projected Influence of 4-Nitro Group |

|---|---|---|

| Lead (Pb²⁺) | Effective chelating agent. researchgate.net | May exhibit altered stability constants, potentially enhancing removal efficiency under specific conditions. |

| Nickel (Ni²⁺) | Forms stable complexes. ajol.info | The electron-withdrawing effect could modify the coordination geometry and stability of the Ni(II) complex. |

| Copper (Cu²⁺) | Strong complex formation. researchgate.net | Potentially higher affinity and selectivity due to modified electronic properties of the ligand. |

| Cadmium (Cd²⁺) | Demonstrated chelation. ajol.info | May influence the kinetics and thermodynamics of Cd(II) binding. |

Water Treatment Processes

In broader water treatment processes, the application of chelating agents like this compound could be integrated into various technologies such as membrane filtration, ion exchange, and chemical precipitation to enhance the removal of toxic heavy metals. tjcyindustrialchem.comresearchgate.net The functionalization of materials, such as resins or membranes, with chelating agents can create highly selective surfaces for capturing target metal ions from contaminated water sources.

The modification of pyridine-2,6-dicarboxylic acid with a nitro group could lead to the development of new functional materials with tailored properties for water purification. For instance, a material functionalized with this compound might exhibit enhanced selectivity for certain heavy metals over more common ions like calcium and magnesium, which is a desirable characteristic in water softening and purification.

Metal Recovery Processes

Beyond removal, the recovery of valuable metals from industrial effluents is an area of growing interest for both economic and environmental reasons. Chelating agents can play a pivotal role in selective metal recovery processes. By carefully controlling conditions such as pH, a chelating agent can be used to selectively precipitate or extract specific metals from a mixed-metal waste stream.

The distinct electronic properties of this compound could be harnessed to fine-tune the selectivity of metal recovery. The altered stability of its metal complexes, as compared to the unsubstituted parent compound, might allow for a more precise separation of metals. For example, it could potentially be used to selectively recover a more valuable metal from a solution containing other less desirable metals by adjusting the pH to favor the precipitation of one metal complex over others. The development of such selective recovery processes is a key area of advanced chemical research.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The utility of any chemical building block is fundamentally linked to its accessibility. While methods for synthesizing substituted pyridine-2,6-dicarboxylic acids exist, they often involve lengthy procedures and harsh reaction conditions. oist.jp Future research must prioritize the development of more efficient, milder, and scalable synthetic routes to 4-Nitropyridine-2,6-dicarboxylic acid.

A promising avenue is the advancement of one-pot synthesis methodologies. Researchers have already demonstrated the feasibility of a one-pot method for other 4-substituted pyridine-2,6-dicarboxylic acid derivatives, achieving higher yields than previous two-pot procedures. researchgate.net This approach, which involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid followed by treatment with ammonium (B1175870) acetate, could be adapted for the nitro-analogue, offering advantages of mild conditions and high atom economy. oist.jpresearchgate.net

Another critical area for exploration is the application of continuous flow technology. The synthesis of the precursor 4-nitropyridine (B72724) has been successfully achieved using a two-step continuous flow system, which minimized the accumulation of highly energetic intermediates and improved safety and yield compared to traditional batch processes. researchgate.net Adapting continuous flow principles to the synthesis and subsequent oxidation of nitropyridine intermediates could lead to a safer, more efficient, and scalable production of this compound.

| Synthesis Strategy | Potential Advantages | Relevant Precedent |

| One-Pot Synthesis | Mild conditions, high atom economy, reduced purification steps. oist.jp | Successful synthesis of various 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes. researchgate.net |

| Continuous Flow | Enhanced safety, improved yield and selectivity, scalability. researchgate.net | High-throughput synthesis of 4-nitropyridine from pyridine (B92270) N-oxide with an 83% yield. researchgate.net |

Design of Advanced Coordination Polymers with Tailored Properties

Pyridine-dicarboxylic acids are exceptional ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The specific geometry and electronic nature of the 4-nitro-substituted variant make it a compelling candidate for designing advanced materials with bespoke properties.

Future work should focus on systematically reacting this compound with various metal ions to create new CPs and MOFs. The electron-withdrawing nitro group is expected to significantly influence the electronic properties and coordination behavior of the ligand, potentially leading to materials with novel topologies and functions. Research on related pyridine-dicarboxylic acid linkers has yielded materials with diverse applications, providing a roadmap for future studies. nih.govnih.gov For instance, CPs have been designed with catalytic activity for reactions like the Knoevenagel condensation. nih.gov

Key tailored properties to explore include: